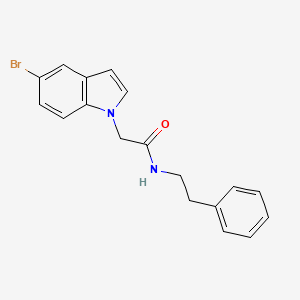
2-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a brominated indole moiety and a phenylethylacetamide group, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide typically involves the bromination of indole followed by acylation and amide formation. A general synthetic route might include:
Bromination of Indole: Indole is reacted with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Acylation: The brominated indole is then acylated using an acyl chloride or anhydride in the presence of a base such as pyridine.
Amide Formation: The acylated product is reacted with 2-phenylethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amide or indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes, receptors, and ion channels. The brominated indole moiety may enhance binding affinity and specificity towards these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-chloro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide
- 2-(5-fluoro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide
- 2-(5-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide
Uniqueness
2-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to other halogenated or non-halogenated indole derivatives.
Propriétés
Formule moléculaire |
C18H17BrN2O |
|---|---|
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
2-(5-bromoindol-1-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C18H17BrN2O/c19-16-6-7-17-15(12-16)9-11-21(17)13-18(22)20-10-8-14-4-2-1-3-5-14/h1-7,9,11-12H,8,10,13H2,(H,20,22) |
Clé InChI |
ODKPWKAQEBUKNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


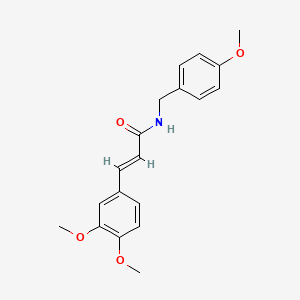
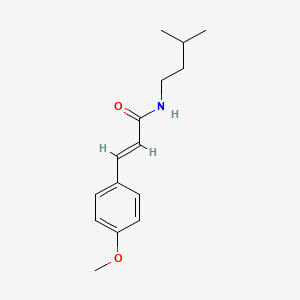
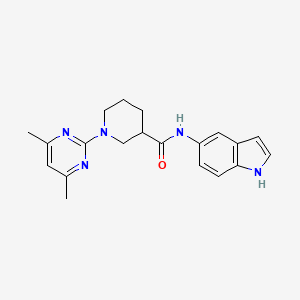
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B11013241.png)
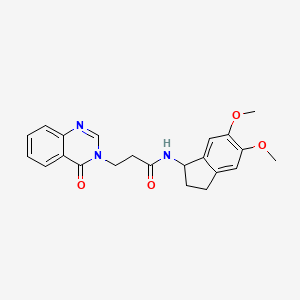

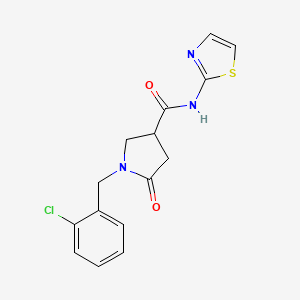

![methyl N-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate](/img/structure/B11013289.png)
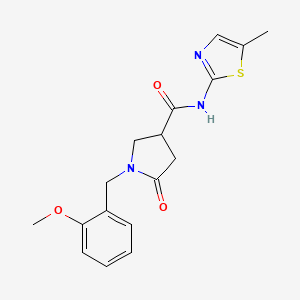
![2-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B11013306.png)
![3-(4-methoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11013309.png)
![Methyl 2-({2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11013310.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11013312.png)
